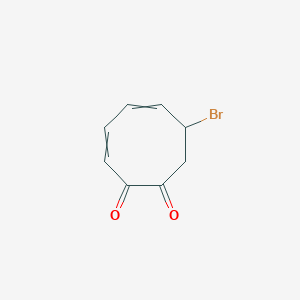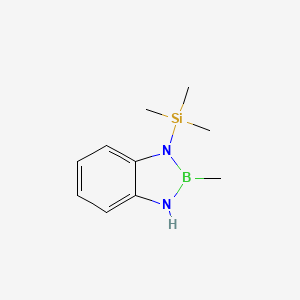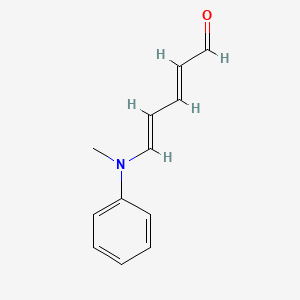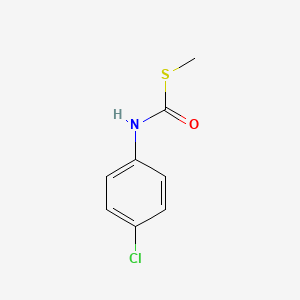![molecular formula C16H19NO2 B14587815 5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol CAS No. 61595-32-2](/img/structure/B14587815.png)
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol is an organic compound that belongs to the class of pyridines This compound features a pyridine ring substituted with benzyloxy, ethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a benzyloxy methyl group. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material, followed by the addition of the benzyloxy methyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to dissolve reactants and control reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-2-methylpyridin-3-ol: Lacks the benzyloxy group, resulting in different chemical reactivity and biological activity.
5-(Methoxymethyl)-4-ethyl-2-methylpyridin-3-ol: Similar structure but with a methoxy group instead of a benzyloxy group, leading to variations in polarity and solubility.
Uniqueness
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for π-π interactions. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61595-32-2 |
|---|---|
Molekularformel |
C16H19NO2 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
4-ethyl-2-methyl-5-(phenylmethoxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C16H19NO2/c1-3-15-14(9-17-12(2)16(15)18)11-19-10-13-7-5-4-6-8-13/h4-9,18H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
ISJFCXNOOTWULG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC=C1COCC2=CC=CC=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)

![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)


![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)



